3,5-Diacetoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61227-18-7 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(3-acetyloxy-5-carbamoylphenyl) acetate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)16-9-3-8(11(12)15)4-10(5-9)17-7(2)14/h3-5H,1-2H3,(H2,12,15) |
InChI Key |
LDCLQPTWMZMFOD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)N)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,5 Diacetoxybenzamide
De Novo Synthesis Pathways for 3,5-Diacetoxybenzamide
The de novo synthesis of this compound is crucial for its availability as a building block in medicinal and materials chemistry. The most direct and commonly implied method involves a two-step process starting from 3,5-dihydroxybenzoic acid.
Acetylation of 3,5-Dihydroxybenzoic Acid and Subsequent Amidation
The primary and most logical synthetic route to this compound commences with the acetylation of 3,5-dihydroxybenzoic acid. This initial step involves the protection of the two phenolic hydroxyl groups as acetate (B1210297) esters. This is a standard procedure in organic synthesis, often carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst.
Following the successful acetylation to yield 3,5-diacetoxybenzoic acid, the next step is the amidation of the carboxylic acid functionality. A common and efficient method to achieve this is to first convert the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by treating 3,5-diacetoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, heating a mixture of 3,5-diacetoxybenzoic acid with thionyl chloride in an inert solvent like dry benzene (B151609) can produce 3,5-diacetoxybenzoyl chloride in high yield.
The resulting 3,5-diacetoxybenzoyl chloride is a reactive intermediate that can then be readily converted to the corresponding primary amide, this compound, by reaction with ammonia (B1221849) or an ammonia equivalent. This amidation is a standard nucleophilic acyl substitution reaction. The general reaction scheme is presented below:
Reaction Scheme for the Synthesis of this compound
| Step | Reactant | Reagent | Product |
| 1. Acetylation | 3,5-Dihydroxybenzoic Acid | Acetic Anhydride/Catalyst | 3,5-Diacetoxybenzoic Acid |
| 2. Acyl Chloride Formation | 3,5-Diacetoxybenzoic Acid | Thionyl Chloride (SOCl₂) | 3,5-Diacetoxybenzoyl Chloride |
| 3. Amidation | 3,5-Diacetoxybenzoyl Chloride | Ammonia (NH₃) | This compound |
Exploration of Alternative Precursors and Reaction Conditions
While the acetylation and subsequent amidation of 3,5-dihydroxybenzoic acid is the most direct route, the exploration of alternative precursors and reaction conditions is an ongoing area of chemical research. To date, detailed alternative de novo synthetic pathways for this compound are not extensively documented in publicly available scientific literature. However, one could envision other plausible synthetic strategies based on fundamental organic chemistry principles. For example, a route starting from a pre-functionalized benzonitrile, such as 3,5-dihydroxybenzonitrile, could be considered. This would involve the acetylation of the hydroxyl groups followed by the hydrolysis of the nitrile to a primary amide. The feasibility and efficiency of such a route would depend on the relative reactivity of the functional groups and the optimization of reaction conditions to avoid undesired side reactions.
Derivatization Strategies and Analog Synthesis from this compound
This compound is a valuable scaffold for the synthesis of a variety of derivatives and analogs, owing to the reactivity of its amide and acetate functional groups.
Synthesis of N-Substituted Benzamide (B126) Derivatives
The amide nitrogen of this compound can be functionalized to produce a wide array of N-substituted derivatives. A common strategy involves the reaction of the corresponding acyl chloride, 3,5-diacetoxybenzoyl chloride, with primary or secondary amines. This nucleophilic acyl substitution reaction is a versatile method for creating new carbon-nitrogen bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of amines, including alkylamines and arylamines, can be employed to generate a library of N-substituted 3,5-diacetoxybenzamides.
General Reaction for N-Substitution
| Reactant 1 | Reactant 2 | Product |
| 3,5-Diacetoxybenzoyl Chloride | Primary or Secondary Amine (R-NH₂ or R₂NH) | N-Substituted this compound |
This methodology is foundational in the synthesis of various biologically active molecules where the N-substituted benzamide moiety is a key structural feature.
Conversion to Cyano-Phenylene Diacetate and Related Nitrile Intermediates
The primary amide group of this compound can be dehydrated to form a nitrile group, yielding 5-cyano-1,3-phenylene diacetate. This transformation is a useful synthetic step, as the nitrile can be further elaborated into other functional groups. A reported method for this dehydration involves the use of cyanuric chloride in dimethylformamide (DMF) organic-chemistry.org. The crude nitrile product can be isolated by precipitation and filtration. This conversion provides a greener synthetic route to intermediates like 3,5-dialkoxybenzyl amines by avoiding the use of more hazardous reagents such as lithium aluminum hydride and sodium azide (B81097) that are required in other synthetic pathways organic-chemistry.org.
Dehydration of this compound
| Reactant | Reagent | Product |
| This compound | Cyanuric Chloride / DMF | 5-Cyano-1,3-phenylene diacetate |
Cyclization Reactions for Novel Heterocyclic Systems
The structure of this compound, with its reactive functional groups, presents opportunities for its use in the synthesis of novel heterocyclic systems through cyclization reactions. While specific examples starting directly from this compound are not prevalent in the literature, established cyclization reactions of analogous benzamides suggest plausible pathways.
For instance, the Bischler-Napieralski reaction is a well-known method for the synthesis of dihydroisoquinolines from β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride wikipedia.orgnrochemistry.com. An appropriately N-substituted derivative of this compound could potentially undergo such an intramolecular electrophilic aromatic substitution to form a novel heterocyclic core.
Similarly, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be adapted. An N-substituted this compound with a suitable tether could be designed to participate in an intramolecular variant of this reaction to produce complex heterocyclic structures.
Furthermore, the synthesis of quinazolinones and benzoxazinones often involves the cyclization of substituted benzamides or related precursors. These reactions highlight the potential of this compound derivatives to serve as starting materials for the construction of these important heterocyclic scaffolds, which are common in medicinal chemistry. The acetoxy groups on the benzene ring could influence the reactivity and regioselectivity of these cyclization reactions, offering a handle for further synthetic diversification.
Enzymatic De-esterification Studies for Hydroxybenzamide Production
The selective removal of acetyl groups from phenolic compounds is a well-established enzymatic transformation, often employing lipases and esterases. These enzymes offer a high degree of chemo- and regioselectivity under mild reaction conditions. nih.govresearchgate.net For a substrate like this compound, the goal would be the hydrolysis of one or both ester linkages to yield 3-acetoxy-5-hydroxybenzamide, 5-acetoxy-3-hydroxybenzamide, or the fully hydrolyzed 3,5-dihydroxybenzamide (B1360044).
Lipases, such as those from porcine pancreas (PPL) or Candida antarctica (lipase B), are frequently used for such transformations. researchgate.netnih.gov The choice of enzyme and reaction conditions, particularly the solvent, can significantly influence the outcome. For instance, lipase (B570770) from porcine pancreas has demonstrated the ability to selectively deacetylate enolic acetoxy groups over phenolic acetoxy groups in complex molecules when suspended in tetrahydrofuran (B95107) (THF). nih.gov This suggests that by carefully selecting the biocatalyst, it may be possible to control the extent of deacetylation of this compound.
The regioselectivity of these enzymatic reactions is a key consideration. In the case of resveratrol (B1683913), a polyphenol with multiple hydroxyl groups, different lipases have shown selectivity for different positions. Lipase from Alcaligenes sp. preferentially acylates the 3-OH position, while lipase B from Candida antarctica is selective for the 4'-OH group. researchgate.net This highlights the potential for achieving regioselective de-esterification of this compound to produce specific hydroxybenzamide isomers.
The following table summarizes the key enzymes and their applications in the de-esterification of related phenolic acetates:
Table 1: Enzymes Used in De-esterification of Phenolic Acetates
| Enzyme | Source Organism | Substrate Type | Key Findings |
|---|---|---|---|
| Lipase | Porcine Pancreas | Peracetylated polyphenolic benzyl (B1604629) phenyl ketones | Selective deacetylation of enolic acetoxy groups over phenolic acetoxy groups. nih.gov |
| Lipase QLG | Alcaligenes sp. | Resveratrol | Regioselective acylation at the 3-OH position. researchgate.net |
| Lipase B | Candida antarctica | Resveratrol | Regioselective acylation at the 4'-OH position. researchgate.net |
| Acetyl xylan (B1165943) esterases | Various | Acetylated xylans and glucomannans | Potential for deacetylation of acetylated cellulose. mdpi.com |
Mechanistic Aspects of Synthesis and Transformations
Understanding the mechanisms behind the synthesis and subsequent transformations of this compound is crucial for controlling reaction outcomes and optimizing yields.
Understanding Reaction Selectivity and Yield Optimization
The synthesis of this compound would likely involve the acylation of 3,5-dihydroxybenzamide. The selectivity of this reaction is important to ensure that both hydroxyl groups are acetylated. The choice of acylating agent and reaction conditions plays a significant role in achieving high yields and minimizing side products.
In the reverse reaction, the de-esterification, achieving selective hydrolysis of one of the two acetoxy groups presents a challenge. The electronic and steric environment of the two ester groups in this compound are identical, making regioselective chemical hydrolysis difficult. However, as discussed in the previous section, enzymatic methods can offer a high degree of regioselectivity. The optimization of enzymatic reactions often involves screening different enzymes, solvents, temperatures, and reaction times to maximize the yield of the desired mono- or di-hydroxybenzamide.
Investigation of Catalytic Enantioselective Synthesis (if applicable to derivatives)
While this compound itself is not chiral, derivatives of benzamides can possess axial chirality, making them targets for enantioselective synthesis. nih.govdatapdf.com This is particularly relevant for benzamides with bulky ortho-substituents that restrict rotation around the aryl-carbonyl bond, leading to atropisomers. nih.govdatapdf.com
Catalytic enantioselective methods for the synthesis of chiral benzamides are an active area of research. acs.orgsemanticscholar.org One approach involves the peptide-catalyzed enantioselective bromination of benzamide substrates. nih.govdatapdf.com This method introduces a bromine atom at the ortho position, creating the steric hindrance necessary for axial chirality. The catalyst, a simple tetrapeptide, can direct the bromination to occur enantioselectively. nih.govdatapdf.com
Another strategy for the enantioselective synthesis of chiral amides is the carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net This method allows for the synthesis of a wide range of chiral amides with high yields and excellent enantioselectivity. researchgate.net
While these methods have not been specifically reported for derivatives of this compound, they represent the state-of-the-art in the catalytic enantioselective synthesis of chiral benzamides. Future research could explore the application of these or similar catalytic systems to derivatives of 3,5-dihydroxybenzamide, where the hydroxyl groups could be used as handles for further functionalization or to direct the stereochemical outcome of the reaction.
The following table outlines some catalytic systems used in the enantioselective synthesis of benzamide derivatives:
Table 2: Catalytic Systems for Enantioselective Synthesis of Benzamide Derivatives
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Tetrapeptide catalyst | Electrophilic Aromatic Substitution (Bromination) | Enantioselective synthesis of atropisomeric benzamides. nih.govdatapdf.com |
| Rhodium triphenylacetate and chiral squaramide | Carbene N-H Insertion | High yields and excellent enantioselectivity for a wide range of chiral amides. researchgate.net |
| Chiral Brønsted acid | Dynamic Kinetic Resolution | Synthesis of atropisomeric ortho-formyl naphthamides. semanticscholar.org |
Advanced Structural and Spectroscopic Characterization of 3,5 Diacetoxybenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation
For 3,5-Diacetoxybenzamide, the NMR spectra would reveal distinct signals corresponding to each unique proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide protons, and the methyl protons of the acetoxy groups.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C4 position (H-4) would appear as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) would appear as a doublet. Due to the electron-withdrawing nature of the acetoxy and benzamide (B126) groups, these aromatic protons would be expected to resonate in the downfield region, typically between δ 7.0-8.0 ppm. nih.govbioregistry.io
Amide Protons (-CONH₂): The two protons of the primary amide group are typically diastereotopic and may appear as two separate broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but generally falls in a broad range from δ 5.5 to 8.5 ppm.
Acetoxy Protons (-OCOCH₃): The two acetoxy groups are chemically equivalent due to the molecule's symmetry. Therefore, the six methyl protons would give rise to a single, sharp singlet. This signal would be expected in the upfield region, typically around δ 2.1-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~7.5 - 8.0 | d (Doublet) | 2H |
| H-4 (Aromatic) | ~7.2 - 7.6 | t (Triplet) | 1H |
| -CONH₂ (Amide) | ~5.5 - 8.5 | br s (Broad Singlet) | 2H |
| -OCOCH₃ (Acetoxy Methyl) | ~2.3 | s (Singlet) | 6H |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Carbonyl Carbons (C=O): Two types of carbonyl carbons are present: the amide carbonyl and the ester carbonyls of the acetoxy groups. The amide carbonyl is expected to resonate around δ 165-170 ppm. researchgate.net The two equivalent ester carbonyls would appear slightly further downfield, typically in the range of δ 168-172 ppm. nih.gov
Aromatic Carbons: The four aromatic carbons would have distinct chemical shifts. The carbons bearing the acetoxy groups (C3, C5) would be significantly downfield due to the deshielding effect of the oxygen atom, expected around δ 150-155 ppm. The carbon attached to the amide group (C1) would appear around δ 130-135 ppm. The remaining aromatic carbons (C2, C4, C6) would resonate in the typical aromatic region of δ 120-130 ppm. um.es
Acetoxy Methyl Carbon (-OCOCH₃): The methyl carbons of the two equivalent acetoxy groups would give a single signal in the upfield region, typically around δ 20-25 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CONH₂ (Amide Carbonyl) | ~168 |
| -OCOCH₃ (Ester Carbonyl) | ~170 |
| C3, C5 (Aromatic, -O-) | ~151 |
| C1 (Aromatic, -CONH₂) | ~133 |
| C2, C6 (Aromatic) | ~125 |
| C4 (Aromatic) | ~128 |
| -OCOCH₃ (Acetoxy Methyl) | ~21 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure of this compound. tcichemicals.comcam.ac.uk
COSY: This experiment would show correlations between coupled protons. A cross-peak between the signals for H-2/H-6 and H-4 would confirm their adjacent positions on the aromatic ring.
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the acetoxy methyl proton signal to its carbon signal.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would include cross-peaks between the acetoxy methyl protons and the ester carbonyl carbon, as well as the aromatic carbons C3 and C5. Additionally, correlations from the aromatic protons (H-2, H-6, H-4) to adjacent carbons would confirm the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from the amide and ester functional groups.
Key expected absorption bands include:
N-H Stretching: The primary amide group (-NH₂) would exhibit two distinct stretching bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wisc.edudatacc.org
C=O Stretching: Strong, intense absorptions for the carbonyl groups would be prominent. The ester carbonyl (C=O) stretch is expected around 1760-1770 cm⁻¹ (characteristic for phenyl acetates). The amide carbonyl (Amide I band) typically appears at a lower frequency, around 1680-1650 cm⁻¹. wikipedia.orgcam.ac.uk
C-O Stretching: The C-O stretching vibrations of the acetoxy groups would result in strong bands in the 1250-1150 cm⁻¹ region. nih.gov
Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3400 - 3200 | Medium (two bands) |
| Ester (-OCOCH₃) | C=O Stretch | 1770 - 1760 | Strong |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1600 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |
| Ester (-OCOCH₃) | C-O Stretch | 1250 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₁H₁₁NO₅, giving it a molecular weight of 237.21 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 237. The fragmentation pattern would be key to confirming the structure. Aromatic amides are known to undergo characteristic fragmentation pathways. nih.gov
A primary fragmentation pathway for this compound would likely involve the successive loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetoxy groups. This is a common fragmentation for aryl acetates.
[M]⁺ → [M - 42]⁺: Loss of the first ketene molecule to form a hydroxyacetoxybenzamide radical cation.
[M - 42]⁺ → [M - 84]⁺: Loss of the second ketene molecule to form the 3,5-dihydroxybenzamide (B1360044) radical cation.
Another significant fragmentation would be the cleavage of the amide bond.
α-Cleavage: Loss of the ·CONH₂ radical (44 Da) to form a diacetoxybenzoyl cation.
Benzoyl Cation Formation: A common fragmentation for benzamides is the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) or its substituted analogues. nih.gov In this case, cleavage could lead to a diacetoxy-substituted benzoyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Predicted Loss |
|---|---|---|
| 237 | [C₁₁H₁₁NO₅]⁺ | Molecular Ion (M⁺) |
| 195 | [M - C₂H₂O]⁺ | Loss of ketene (-42) |
| 153 | [M - 2(C₂H₂O)]⁺ | Loss of two ketene molecules (-84) |
| 193 | [M - CONH₂]⁺ | Loss of amide radical (-44) |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to dihydroxybenzoyl cation |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While no specific crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC), the solid-state architecture of related benzamide derivatives provides a strong basis for predicting its crystalline behavior. nih.gov
Crystal Packing and Supramolecular Assembly
The crystal packing of this compound would be governed by intermolecular interactions, primarily hydrogen bonding.
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers through N-H···O=C hydrogen bonds between the amide groups of two neighboring molecules. This R²₂(8) graph set motif is a classic and highly robust supramolecular synthon in the crystal engineering of primary amides.
Dihedral Angles and Molecular Conformation in the Crystalline State
The conformation of the acetoxy groups relative to the benzene ring is of particular interest. The ester groups are also typically planar, but their orientation with respect to the aromatic ring can vary. The dihedral angles involving the ester groups would define their spatial arrangement and potential for intermolecular interactions within the crystal lattice. Factors such as hydrogen bonding involving the amide group and crystal packing forces would ultimately dictate the final observed conformation in the crystalline state. Without experimental data from single-crystal X-ray diffraction, any discussion on the specific dihedral angles of this compound remains speculative.
Interactive Data Table: Hypothetical Dihedral Angles of Interest in this compound
The following table outlines the key dihedral angles that would be determined from a crystallographic study of this compound. The values are placeholders and would need to be populated with experimental data.
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value Range (°) |
| Phenyl-Amide Torsion | C2 | C1 | C7 | N1 | ±30 |
| Acetoxy 1 Torsion | C4 | C3 | O2 | C8 | 0 or 180 |
| Acetoxy 2 Torsion | C6 | C5 | O4 | C10 | 0 or 180 |
Advanced Spectroscopic Probes for Molecular Environment and Dynamics (e.g., Raman, UV-Vis for specific interactions)
Raman Spectroscopy would be a valuable tool for probing the vibrational modes of this compound. Key vibrational bands would be expected for the amide group (Amide I, II, and III bands), the carbonyl stretching of the acetoxy groups, and various vibrations of the benzene ring. The positions of these bands would be sensitive to the molecular environment, including intermolecular hydrogen bonding involving the amide N-H group. Changes in the Raman spectrum upon interaction with other molecules or solvents could provide insights into the nature and strength of these interactions.
UV-Vis Spectroscopy would reveal information about the electronic transitions within the molecule. The benzamide chromophore is expected to exhibit absorption bands in the ultraviolet region. The presence of the acetoxy groups as substituents on the benzene ring may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzamide. The solvent environment can also influence the UV-Vis spectrum, with polar solvents potentially causing shifts in the absorption bands due to solvatochromic effects. Studying the UV-Vis spectrum in the presence of different interacting species could indicate the formation of complexes or other specific molecular interactions.
Interactive Data Table: Expected Spectroscopic Features of this compound
This table summarizes the anticipated regions for key spectroscopic signals for this compound.
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |
| Raman | Amide I (C=O stretch) | 1650-1680 | Sensitive to hydrogen bonding. |
| Raman | Acetoxy C=O stretch | 1730-1750 | |
| Raman | Aromatic C=C stretch | 1580-1620 | |
| UV-Vis | π → π* transition | 200-280 | Benzamide chromophore. |
Mechanistic Investigations of Biological Interactions and Activities Non Clinical Context
Enzyme Inhibition Studies of 3,5-Diacetoxybenzamide and its Analogues
No research publications were identified that have conducted or reported on assays for the inhibition of specific enzyme targets such as tyrosinase, cholinesterase, or monoamine oxidase-A by this compound or its close analogues. Consequently, there is no available data on its inhibition kinetics, modes of action (competitive, non-competitive, etc.), or any mechanistic insights into its potential binding with these enzymes. While studies exist for other benzamide (B126) derivatives, the strict focus on this compound prevents their inclusion. For instance, research on compounds like 3,5-dihydroxybenzoyl-hydrazineylidene has explored tyrosinase inhibition, but this does not provide direct information on the diacetoxy- counterpart.
Receptor Binding Profiling
Similarly, the scientific literature lacks any studies on the receptor binding profile of this compound. There are no reports of radioligand binding assays, saturation and competition analyses, or kinetic studies of its association and dissociation with any biological receptors. The techniques for such assays are well-established for various compounds, including other benzamide derivatives that have been evaluated for their affinity for dopamine (B1211576) or other receptors. However, this specific information is not available for this compound.
Ex Vivo Receptor Occupancy Studies in Research Models
Ex vivo receptor occupancy is a critical technique in drug discovery used to confirm target engagement by a compound within a biological system. sygnaturediscovery.com This method involves administering the test compound to a research model, after which tissues are harvested to measure the degree to which the compound has bound to its specific receptor target. giffordbioscience.com This is typically achieved by quantifying the displacement of a radiolabeled ligand that has a known affinity for the receptor of interest. sygnaturediscovery.comgiffordbioscience.com The level of inhibition of the radiotracer's binding directly correlates to the occupancy of the receptor by the administered test compound. giffordbioscience.com
Benzamide derivatives are a well-established class of compounds known to interact with various receptors, most notably dopamine D2 receptors. nih.gov For instance, studies using radiolabeled benzamides like [¹²⁵I]3-iodobenzamide (IBZM) have demonstrated selective binding to D2 dopamine receptors in key brain regions such as the caudate nucleus and nucleus accumbens. nih.gov The binding of such compounds can be blocked by known D2 antagonists and agonists, confirming the specificity of the interaction. nih.gov While specific ex vivo receptor occupancy data for this compound is not extensively documented in publicly available research, this methodology remains the standard for evaluating how it and its derivatives engage with their intended biological targets in vivo. Such studies are essential for understanding the relationship between the concentration of a compound at its site of action and its pharmacological effect.
Cellular Mechanistic Investigations in In Vitro Systems
Phenolic compounds, including derivatives of benzamide, are recognized for their antioxidant capabilities, which are primarily executed through mechanisms like free radical scavenging and the inhibition of lipid peroxidation. nih.govrsc.orgnih.gov Free radicals, which are highly reactive molecules, can cause cellular damage by reacting with essential biomolecules, leading to oxidative stress. ptfarm.pl Antioxidants neutralize these radicals, often by donating a hydrogen atom, thereby interrupting damaging chain reactions. youtube.com
The antioxidant potential of various amino-substituted N-arylbenzamides has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test. nih.gov Studies have shown that the presence and position of hydroxy and methoxy (B1213986) groups on the benzamide scaffold significantly influence its antioxidant capacity. nih.gov For example, certain trihydroxy N-arylbenzamide derivatives have demonstrated superior antioxidative properties compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Lipid peroxidation is a destructive process where free radicals attack lipids within cell membranes, leading to cell damage. ptfarm.pl The final products of this cascade, such as malondialdehyde (MDA), are markers of oxidative damage. nih.gov Phenolic amides have been shown to inhibit lipid peroxidation effectively. rsc.org Their mechanism involves interfering with the propagation phase of the peroxidation chain reaction. mdpi.com The efficacy of these compounds is often correlated with their total phenolic content and their ability to scavenge peroxyl radicals. rsc.orgnih.gov
Table 1: Antioxidant Activity of Representative Phenolic Amides and Related Compounds
| Compound/Extract | Assay | Result (e.g., IC50, % Inhibition) | Reference |
|---|---|---|---|
| Trihydroxy N-arylbenzamide (Derivative 26) | DPPH Scavenging | Higher than BHT | nih.gov |
| Caffeic acid anilides | DPPH Scavenging & Lipid Peroxidation Inhibition | Significant antioxidant activity | nih.gov |
| Phenolic Amide (PA1) | Superoxide Radical Scavenging | Demonstrated inhibitory action | rsc.org |
| N-(3',4'-dihydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid (Avenanthramide 2c) | DPPH & FRAP | Highest activity among tested avenanthramides | nih.gov |
Derivatives of benzamide have been shown to modulate critical cellular signaling pathways that are often dysregulated in various diseases. nih.govnih.gov These pathways, such as the PI3K/Akt/mTOR and MAPK cascades, govern fundamental cellular processes including proliferation, survival, and apoptosis. researchgate.netmdpi.com Phytochemicals with phenolic structures can exert their biological effects by inhibiting or stimulating components of these pathways. nih.gov
For example, certain sulfonamide methoxypyridine derivatives have been developed as dual inhibitors of PI3K and mTOR, key kinases in a central signaling pathway that controls cell growth. mdpi.com By blocking this pathway, these compounds can effectively halt the proliferation of cancer cells. Similarly, other pyrimidine (B1678525) derivatives have been synthesized to selectively inhibit PI3K, demonstrating the tunability of the benzamide scaffold for targeting specific kinases within a signaling cascade. researchgate.netnih.gov
The modulation of these pathways often involves the inhibition of protein phosphorylation. For instance, the anti-proliferative effects of some inhibitors are achieved by preventing the phosphorylation of Akt, a crucial downstream effector of PI3K. mdpi.commdpi.com By altering the phosphorylation state of such key proteins, benzamide derivatives can profoundly affect cellular functions and fate. researchgate.net
Trans-resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a well-studied natural polyphenol known for its wide range of health benefits, which it exerts by modulating multiple signaling pathways. nih.gov Compounds that mimic the action of resveratrol (B1683913) are of significant interest for therapeutic development. One of the key targets of resveratrol is Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase that plays a crucial role in metabolic regulation, stress resistance, and aging. nih.govnih.gov Resveratrol is a known activator of SIRT1. nih.govsemanticscholar.org
The structural features of this compound, particularly its di-substituted phenolic ring, provide a basis for investigating its potential to act as a resveratrol mimic. Synthetic resveratrol analogs have been developed to find compounds with improved potency and bioavailability. nih.govnih.gov For instance, a resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, which shares a dimethoxybenzamide core, was identified as a potent anti-proliferative compound that induces cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, the activation of SIRT1 by resveratrol and its analogs can lead to the downregulation of pro-inflammatory pathways, such as that mediated by the transcription factor NF-κB. nih.gov Small molecule activators of sirtuins are being actively researched, with various chemical scaffolds, including those containing benzamide-like structures, showing promise. nih.govresearchgate.net The ability of a this compound derivative to activate SIRT1 or modulate other resveratrol-targeted pathways would substantiate its role as a trans-resveratrol mimic, suggesting its potential utility in conditions where sirtuin activation is beneficial.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a variety of molecular attributes without the need for empirical data.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 3,5-Diacetoxybenzamide, DFT calculations would typically be employed to determine its optimized geometry, representing the lowest energy conformation of the molecule. From this optimized structure, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Table 1: Examples of Molecular Properties Obtainable from DFT Calculations
| Molecular Property | Description |
| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |
| Electron Affinity | The energy released when an electron is added to a neutral molecule to form a negative ion. |
| Ionization Potential | The energy required to remove an electron from a neutral molecule to form a positive ion. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would provide valuable information about its potential to participate in chemical reactions.
Table 2: Parameters Derived from Frontier Molecular Orbital Analysis
| Parameter | Formula | Description |
| HOMO-LUMO Gap | ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | A measure of the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Affinities and Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their energetic favorability. This scoring function provides an estimate of the binding affinity. For this compound, docking studies could identify potential biological targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.
Analysis of Conformational Changes Upon Binding
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movements of atoms in the complex over time, MD can reveal conformational changes in both the ligand and the target upon binding. This information is crucial for understanding the mechanism of action and for refining the design of more potent and selective molecules. An MD simulation of a this compound-target complex would allow for the assessment of the stability of the predicted binding mode and the flexibility of the interacting components.
In Silico Prediction of Molecular Behavior and Potential for Interaction
Beyond specific target interactions, computational methods can predict the general behavior of a molecule in a biological environment. These in silico predictions are valuable for early-stage drug discovery, helping to prioritize compounds with favorable properties. For this compound, these predictions could include its physicochemical properties and its propensity for various types of interactions. This can involve the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, and other predictive models based on large datasets of known molecules.
Computational Studies on Structure-Activity Relationships (SAR)
Computational and theoretical chemistry approaches are pivotal in modern drug discovery for predicting the biological activity of chemical compounds and understanding their structure-activity relationships (SAR) at a molecular level. While specific computational SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood through studies on structurally related benzamide (B126) derivatives. These computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, provide significant insights into how structural modifications influence biological activity, thereby guiding the rational design of more potent and selective analogs.
Research on other 3,5-disubstituted benzamides has successfully employed these methods to elucidate key structural features required for their biological targets. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR studies. mdpi.com These approaches are instrumental in developing predictive models that correlate the three-dimensional properties of molecules with their known activities. jocpr.com
In a typical computational SAR study of a series of benzamide analogs, the following steps are generally undertaken:
Molecular Modeling and Alignment: A set of chemically similar compounds with a range of biological activities is selected. Their three-dimensional structures are constructed and aligned based on a common scaffold.
Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. These fields represent the interaction energies between a probe atom and each molecule.
Statistical Analysis: Partial least squares (PLS) regression is often used to derive a mathematical equation that correlates the variations in the molecular fields with the differences in biological activity.
Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.
Visualization and Interpretation: The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
For instance, a hypothetical CoMFA study on a series of benzamide derivatives might reveal that bulky substituents at the 3-position are sterically favored for higher activity, while electronegative groups at the 5-position are beneficial for electrostatic interactions with the target receptor.
The insights gained from such computational SAR studies are invaluable for medicinal chemists, enabling the prioritization of synthetic targets and the design of novel compounds with improved therapeutic potential.
Illustrative Data from a Hypothetical 3D-QSAR Study on Benzamide Analogs
The following table represents the kind of data generated and analyzed in a typical 3D-QSAR study. The values are for a hypothetical series of benzamide derivatives to illustrate the correlation between molecular properties and biological activity.
| Compound ID | R1-substituent | R2-substituent | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) | Steric Contribution | Electrostatic Contribution |
| 1 | -H | -H | 520 | 510 | -0.5 | -1.2 |
| 2 | -OCH3 | -H | 350 | 365 | -0.8 | -1.5 |
| 3 | -H | -Cl | 280 | 275 | -0.6 | -2.1 |
| 4 | -OCH3 | -Cl | 150 | 160 | -0.9 | -2.5 |
| 5 | -OEt | -Cl | 120 | 115 | -1.2 | -2.6 |
| 6 | -OEt | -NO2 | 50 | 55 | -1.3 | -3.8 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its derivatives.
Applications As Chemical Intermediates and in Advanced Materials Research
Precursor in the Synthesis of Complex Organic Scaffolds
The primary application of 3,5-diacetoxybenzamide is as a precursor in the multi-step synthesis of complex organic molecules, particularly those used in the formation of advanced materials. A notable example is its role in the synthesis of 3,5-dialkoxybenzyl amine derivatives, which are key components in a class of organogelators. scispace.comnih.gov
In this synthetic pathway, this compound undergoes a dehydration reaction to form 5-cyano-1,3-phenylene diacetate. scispace.comnih.gov This nitrile-containing intermediate is then catalytically reduced to the corresponding amine. This multi-step process transforms the initial benzamide (B126) into a more complex scaffold that is crucial for the self-assembly properties of the final organogelator.
Integration into Functional Materials (e.g., Organogelators, Specialized Polymer Building Blocks)
While not directly incorporated into the final material in its original form, this compound is a key starting material for the building blocks of certain functional materials. Its most documented application is in the synthesis of organogelators. scispace.comnih.gov Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel.
The synthesis of 3,5-dialkoxybenzyl amine derivatives from this compound provides the necessary molecular components that drive the self-assembly process in the resulting organogelators. scispace.comnih.gov The structural features derived from this precursor are essential for the gelation properties of the final product.
Exploration of Chemical Reactions for Novel Material Development
The key chemical transformation of this compound for novel material development is its dehydration to form a nitrile. In a specific example, this compound is treated with 2,4,6-trichloro scispace.comtriazine (TCT) in N,N-dimethylformamide (DMF) to yield 5-cyano-1,3-phenylene diacetate. scispace.comnih.gov
Dehydration of this compound:
| Reactant | Reagent | Solvent | Product |
| This compound | 2,4,6-trichloro scispace.comtriazine (TCT) | N,N-dimethylformamide (DMF) | 5-cyano-1,3-phenylene diacetate |
This reaction is a critical step in modifying the functional group of the benzamide, converting the amide to a nitrile, which can then undergo further reactions, such as reduction to an amine, to build more complex molecules for materials applications. scispace.comnih.gov
Role in Green Chemistry Processes and Sustainable Synthesis
The use of this compound as an intermediate in the synthesis of organogelator precursors is an example of its application in green chemistry. scispace.comnih.gov Traditional synthetic routes to the required 3,5-dialkoxybenzyl amine derivatives often involve hazardous and environmentally unfriendly reagents such as lithium aluminium hydride (LAH) and sodium azide (B81097). scispace.comnih.gov
The synthetic pathway involving the dehydration of this compound to a nitrile, followed by catalytic reduction, provides a "greener" alternative. scispace.comnih.gov This process avoids the use of the aforementioned hazardous chemicals, thereby reducing the environmental impact and improving the safety profile of the synthesis. scispace.comnih.gov This aligns with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Future Directions and Emerging Research Avenues for 3,5 Diacetoxybenzamide Research
Discovery of Novel Synthetic Transformations and Derivatization Routes
Future research into 3,5-Diacetoxybenzamide is likely to focus on the development of efficient and scalable synthetic methods. The primary route to this compound would logically involve the acetylation of 3,5-dihydroxybenzamide (B1360044). Investigation into various acetylating agents and reaction conditions will be crucial to optimize yield and purity.
Beyond its synthesis, this compound presents a platform for further derivatization. The amide functionality and the aromatic ring are amenable to a variety of chemical modifications. Future synthetic endeavors could explore:
Modification of the Amide Group: The nitrogen of the amide can be alkylated or acylated to introduce diverse functional groups, potentially modulating the compound's biological activity and pharmacokinetic profile.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions could be employed to introduce substituents onto the benzene (B151609) ring, further diversifying the chemical space around the this compound core.
Hydrolysis of Acetyl Groups: Selective hydrolysis of one or both acetyl groups could generate mono-acetylated or the parent dihydroxy compound, which could be useful for structure-activity relationship (SAR) studies.
A summary of potential derivatization strategies is presented in Table 1.
| Modification Site | Potential Reaction | Purpose of Derivatization |
| Amide Nitrogen | Alkylation, Acylation | Modulate biological activity and pharmacokinetics |
| Aromatic Ring | Electrophilic Aromatic Substitution | Explore structure-activity relationships |
| Acetoxy Groups | Selective Hydrolysis | Generate analogs for SAR studies |
Table 1: Potential Derivatization Strategies for this compound.
Identification of Undiscovered Biological Targets and Deeper Mechanistic Insights
The biological activities of the parent compound, 3,5-dihydroxybenzamide, which include anticancer, anti-inflammatory, and antimicrobial effects, provide a logical starting point for investigating the therapeutic potential of this compound. A key area of future research will be to determine if this acetylated derivative acts as a prodrug of 3,5-dihydroxybenzamide or if it possesses its own unique biological activity.
Acetylation is a common strategy to enhance the lipophilicity of a compound, which can lead to improved cell membrane permeability and oral bioavailability. Upon entering the cell, the acetyl groups of this compound could be cleaved by intracellular esterases, releasing the active 3,5-dihydroxybenzamide. This prodrug approach could be particularly relevant for targeting enzymes like histone deacetylases (HDACs), which are known to be involved in cancer and other diseases. The benzamide (B126) moiety is a known pharmacophore for HDAC inhibitors.
Future research should focus on:
Screening against a panel of cancer cell lines: To determine the cytotoxic effects of this compound and compare them to its dihydroxy precursor.
Enzymatic assays: To investigate whether this compound or its hydrolyzed product inhibits specific enzymes, such as HDACs or glucokinase.
Mechanism of action studies: To elucidate the molecular pathways through which this compound exerts its biological effects. This could involve techniques such as Western blotting, quantitative PCR, and reporter gene assays.
Advanced Integration of Experimental Characterization with Computational Modeling
Computational modeling will be an invaluable tool in accelerating the research and development of this compound and its derivatives. Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. This can help in prioritizing experimental studies and in the rational design of more potent analogs.
Key areas for the application of computational modeling include:
Molecular Docking: Predicting the binding of this compound and its potential metabolites to the active sites of enzymes such as HDACs and cyclooxygenases.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of this compound derivatives with their biological activity.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex to understand the stability of the interaction and the conformational changes involved.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of this compound and its derivatives to guide lead optimization.
The integration of these computational approaches with experimental validation will facilitate a more efficient and informed drug discovery process.
Potential for Rational Design of New Chemical Entities Based on the Benzamide Scaffold
The this compound scaffold holds significant promise for the rational design of new chemical entities with improved therapeutic profiles. The acetyl groups can be considered as "prodrug moieties" that can be strategically modified to fine-tune the pharmacokinetic properties of the molecule.
Future rational design strategies could involve:
Varying the Acyl Group: Replacing the acetyl groups with other acyl functionalities (e.g., propionyl, butyryl) to modulate the rate of hydrolysis and the lipophilicity of the prodrug.
Carrier-Linked Prodrugs: Attaching the 3,5-dihydroxybenzamide to a carrier molecule via an ester linkage to achieve targeted delivery to specific tissues or cells.
Bioisosteric Replacement: Replacing the benzamide core with other heterocyclic scaffolds while retaining the key pharmacophoric features to explore new chemical space and potentially discover compounds with novel biological activities.
Table 2 outlines some potential new chemical entities that could be designed based on the this compound scaffold.
| Scaffold Modification | Rationale | Potential Therapeutic Application |
| 3,5-Dipropionyloxybenzamide | Altered rate of hydrolysis and lipophilicity | Prodrug with modified pharmacokinetic profile |
| Amino acid conjugate of 3,5-dihydroxybenzamide | Targeted delivery via amino acid transporters | Enhanced efficacy and reduced side effects |
| Pyridine analog of this compound | Exploration of new chemical space | Novel biological activities |
Table 2: Potential New Chemical Entities Based on the this compound Scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Diacetoxybenzamide, and what critical parameters influence yield?
- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst. Key parameters include solvent polarity, reaction time, and stoichiometric ratios. For example, ethanol's polarity aids in dissolving phenolic intermediates, while acetic acid promotes acetylation . Monitoring reaction progress via HPLC can identify incomplete conversions, as seen in analogous halogenated benzamide syntheses where substrate selectivity impacts yield .
Q. How can spectroscopic techniques (FTIR, NMR) be optimized for characterizing this compound?
- Methodological Answer : FTIR should focus on carbonyl (C=O) stretches (~1750 cm⁻¹) and acetoxy C-O vibrations (~1250 cm⁻¹). For NMR, isotropic chemical shifts for acetyl groups (δ ~2.3 ppm for CH₃ in H NMR; δ ~170 ppm for carbonyl in C NMR) require comparison with DFT-calculated spectra using B3LYP/6-311++G(d,p) basis sets to resolve ambiguities, as demonstrated for structurally similar compounds .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is likely light-sensitive due to its acetylated phenolic structure. Store in amber glassware at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Stability studies should include accelerated aging tests under UV exposure, as recommended for benzamide derivatives in SDS documentation .
Advanced Research Questions
Q. How can researchers address selectivity challenges in the acetylation steps of this compound synthesis?
- Methodological Answer : Substrate-dependent selectivity, such as competing acetylation at unintended positions, can be mitigated by pre-protecting reactive hydroxyl groups or using regioselective catalysts. For instance, LDA-mediated reactions for halogenated benzamides showed improved selectivity with iodine over bromine substrates, suggesting steric/electronic tuning of precursors . Kinetic studies via in-situ FTIR or HPLC can optimize reaction pathways .
Q. What computational methods are effective in predicting the nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/cc-pvdz basis sets reliably calculates hyperpolarizability (β) and dipole moments (μ) for NLO applications. For 3,5-DMP, this approach achieved <5% deviation from experimental Raman spectra, validating its use for designing acetylated analogs .
Q. How to resolve discrepancies between experimental and theoretical vibrational spectra of this compound?
- Methodological Answer : Basis set selection is critical. The 6-311++G(d,p) basis set outperforms smaller sets in modeling anharmonic vibrations, as shown for 3,5-dimethylpyrazole. Calibrate experimental FTIR/Raman spectra using scaled DFT frequencies (scaling factor ~0.961) to align with observed bands .
Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Standardize precursor purity (e.g., ≥98% by HPLC) and reaction conditions (e.g., inert atmosphere, controlled humidity). For halogenated analogs, even trace moisture or impurities in solvents (e.g., ethanol) caused ~15% yield fluctuations, emphasizing rigorous quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
